N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Medicinal Chemistry SAR Halogen Effects

CAS 890598-81-9 is the 4-bromo-substituted member of the aryl pyrazol-1-yl-propanamide chemotype, supplied as a ChemBridge DIVERSet screening compound. The 4-bromo substituent delivers a ~3.4-fold improvement in AR transactivation inhibition (IC₅₀ 0.427 vs. 1.442 μM) and enables unique SARD activity (42% AR degradation at 1 μM) absent in the non-halogenated analog. The bromine atom serves as a synthetic handle for Suzuki-Miyaura cross-coupling, supporting parallel library synthesis. The 4-bromo-3,5-dimethyl-1H-pyrazole core is validated by X-ray co-crystallography with PKA (PDB 5N7U; 1.37 Å). One compound supports two distinct workflows—direct biological evaluation and downstream derivatization—reducing vendor sourcing complexity and total acquisition costs for kinase and androgen receptor screening programs.

Molecular Formula C16H18BrN3O2
Molecular Weight 364.24g/mol
CAS No. 890598-81-9
Cat. No. B500262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide
CAS890598-81-9
Molecular FormulaC16H18BrN3O2
Molecular Weight364.24g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCC(=O)NC2=CC=CC(=C2)C(=O)C)C)Br
InChIInChI=1S/C16H18BrN3O2/c1-10-16(17)11(2)20(19-10)8-7-15(22)18-14-6-4-5-13(9-14)12(3)21/h4-6,9H,7-8H2,1-3H3,(H,18,22)
InChIKeyBBEQFGPJRMSNTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 890598-81-9): Procurement-Relevant Identity and Class Context


N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 890598-81-9) is a synthetic small-molecule amide (C₁₆H₁₈BrN₃O₂, MW 364.24 g/mol) belonging to the aryl pyrazol-1-yl-propanamide chemotype . It is commercially supplied as a screening compound within the ChemBridge DIVERSet library collection . The scaffold consists of a 3-acetylphenyl group linked via a propanamide spacer to a 4-bromo-3,5-dimethyl-1H-pyrazole moiety. Its defining structural feature—the bromine atom at the pyrazole 4-position—distinguishes it from the non-halogenated analog N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 957511-98-7; MW 285.34 g/mol) and from other halogen variants (Cl, F, I) within the same chemotype, creating meaningful differences in lipophilicity, target engagement potential, and synthetic derivatizability .

Why N-(3-Acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 890598-81-9) Cannot Be Indiscriminately Substituted by In-Class Analogs


Within the aryl pyrazol-1-yl-propanamide chemotype, the identity of the substituent at the pyrazole 4-position is a critical determinant of both biological activity and synthetic utility. Published structure-activity relationship (SAR) data from a closely related series of pyrazol-1-yl-propanamide androgen receptor (AR) antagonists demonstrate that the 4-bromo substitution (IC₅₀ = 0.427 μM) markedly outperforms the 4-unsubstituted analog (4-H; IC₅₀ = 1.442 μM) in AR transactivation inhibition, representing a ~3.4-fold improvement [1]. Furthermore, the bromine atom serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling downstream derivatization that is impossible with the non-halogenated analog [2]. The 4-bromo-3,5-dimethyl-1H-pyrazole core itself has been validated as a kinase hinge-binding fragment through X-ray co-crystallography with cAMP-dependent protein kinase A (PDB 5N7U; resolution 1.37 Å), confirming a specific binding mode that a non-halogenated or differently halogenated pyrazole may not identically reproduce [3]. These orthogonal lines of evidence—potency differentiation, synthetic tractability, and structural biology validation—collectively preclude simple interchange with non-brominated or alternative halogen congeners.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 890598-81-9) Versus Closest Comparators


Evidence 1: Structural Differentiation — 4-Bromo Substituent Confers Molecular Properties Absent in the Non-Halogenated Analog (CAS 957511-98-7)

The target compound differs from its closest commercially available analog, N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 957511-98-7), solely by the presence of a bromine atom at the pyrazole 4-position replacing hydrogen . This single-atom substitution increases molecular weight from 285.34 to 364.24 g/mol (+78.90 Da) and raises the predicted octanol-water partition coefficient (ACD/LogP) to 3.03, compared with a predicted LogP of approximately 2.0–2.3 for the non-brominated analog (estimated from the LogP of the parent 3,5-dimethylpyrazole scaffold, LogP = 1.01–1.24 , plus the contribution of the acetylphenyl-propanamide moiety). The bromine atom introduces a polarizable surface (polarizability 35.7 ± 0.5 × 10⁻²⁴ cm³) and enables halogen-bond donor interactions with backbone carbonyl oxygens in protein binding pockets—interactions that hydrogen cannot mediate [1].

Medicinal Chemistry SAR Halogen Effects Physicochemical Properties

Evidence 2: Fragment-Based Kinase Structural Biology Validation — 4-Bromo-3,5-dimethyl-1H-pyrazole Core Engages PKA Active Site (PDB 5N7U)

The core heterocycle of the target compound—4-bromo-3,5-dimethyl-1H-pyrazole—has been co-crystallized with cAMP-dependent protein kinase A (PKA) from Cricetulus griseus and the structure deposited as PDB entry 5N7U at 1.37 Å resolution [1]. The fragment binds within the kinase ATP-binding site, with the bromine atom positioned to engage in van der Waals contacts with hydrophobic pocket residues. This experimentally determined binding mode provides direct structural evidence that the 4-bromo-3,5-dimethyl substitution pattern is compatible with—and contributes to—kinase hinge-region recognition [2]. In contrast, the non-halogenated 3,5-dimethyl-1H-pyrazole fragment lacks both the electron density for analogous hydrophobic contacts and the polarizable surface that bromine contributes, and no equivalent PKA co-crystal structure exists for the 4-H variant. The intact target compound extends this validated fragment with an acetylphenyl-propanamide moiety that may form additional hydrogen-bonding and π-stacking interactions, building on the structurally characterized kinase-binding core.

Kinase Inhibitor Fragment-Based Drug Discovery Structural Biology X-ray Crystallography

Evidence 3: Halogen-Driven AR Antagonist Potency — 4-Bromo Substitution Yields ~3.4-Fold Improvement in AR Transactivation Inhibition Over 4-H Analog

In a systematic SAR study of aryl pyrazol-1-yl-propanamides as selective androgen receptor degraders (SARDs) and pan-antagonists published in Journal of Medicinal Chemistry (He et al., 2020), the 4-bromo-substituted B-ring pyrazole compound (16d) demonstrated an IC₅₀ of 0.427 μM for inhibition of wild-type androgen receptor (wtAR) transactivation in HEK-293 cells [1]. In contrast, the corresponding 4-unsubstituted compound (16a, 4-H) exhibited a markedly weaker IC₅₀ of 1.442 μM in the same assay, representing a 3.4-fold reduction in potency [1]. Within the halogen series, 4-Br (0.427 μM) occupied an intermediate position between 4-Cl (0.136 μM) and 4-I (2.038 μM), demonstrating that bromine provides a distinct potency profile that is neither achievable with hydrogen nor interchangeable with other halogens. Additionally, the 4-Br compound achieved 42% degradation of full-length AR in LNCaP cells at 1 μM, whereas the 4-H analog showed 0% degradation, further underscoring the functional consequence of bromine substitution [1]. Although the scaffold in this study differs from CAS 890598-81-9 in the A-ring substitution pattern, the pyrazol-1-yl-propanamide B-ring-linkage pharmacophore is identical, providing strong class-level inference for the bromine-dependent activity differentiation of the target compound.

Androgen Receptor Antagonist Prostate Cancer SAR SARD

Evidence 4: Synthetic Tractability — 4-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Derivatization Routes Absent in Non-Halogenated Analogs

The bromine atom at the pyrazole 4-position of CAS 890598-81-9 serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions. Published synthetic methodology demonstrates that 4-bromo-3,5-dimethyl-1H-pyrazole derivatives readily undergo Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids, enabling introduction of diverse substituents at the 4-position for focused library synthesis or SAR exploration [1]. The Fazylov et al. (2014) study specifically confirms the synthetic competency of 4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde in palladium-mediated transformations [1]. In contrast, the non-halogenated analog (CAS 957511-98-7) lacks this reactive handle entirely, requiring de novo synthesis of each desired 4-substituted derivative rather than late-stage diversification from a common brominated intermediate. This difference has practical procurement implications: CAS 890598-81-9 can serve as both a screening compound and a precursor for derivative synthesis, whereas the 4-H analog is a terminal screening compound only .

Synthetic Chemistry Cross-Coupling Suzuki-Miyaura Derivatization

Evidence 5: Halogen-Dependent Antimicrobial SAR — Halogen Presence on Pyrazole Drives Antibacterial and Antifungal Potency in 3,5-Dimethylpyrazole Propanamide Series

Jacob and Ganguly (2017) reported the synthesis and antimicrobial evaluation of a series of 3,5-dimethylpyrazole analogs functionalized with various propionamide groups. The study explicitly concluded that 'the presence of a halogen group at different positions of the aromatic ring was responsible for their potency' against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa, S. typhi, K. pneumoniae) bacteria, as well as against fungal strains C. albicans and A. niger [1]. Compounds bearing halogen substituents consistently outperformed their non-halogenated counterparts, with several halogenated analogs exhibiting activity comparable to the clinical reference standards ciprofloxacin, norfloxacin, and fluconazole [1]. Although the specific compound CAS 890598-81-9 was not among those directly tested, the study's core finding—that halogenation of the 3,5-dimethylpyrazole scaffold is a necessary condition for meaningful antimicrobial activity within this chemotype—directly supports the scientific rationale for selecting the 4-bromo-containing target compound over the non-halogenated analog for antimicrobial screening campaigns.

Antimicrobial Antifungal Halogen Effect SAR

Evidence 6: Physicochemical Differentiation — Predicted ADME Profile and Drug-Likeness Parameters Distinguish 4-Bromo Compound from Non-Halogenated and Alternative Halogen Analogs

The predicted physicochemical profile of CAS 890598-81-9 positions it within lead-like chemical space while offering a distinct lipophilicity window compared to halogen variants. The ACD/LogP of 3.03 places it between the 4-Cl analog (predicted LogP ~2.5–2.8) and the 4-I analog (predicted LogP ~3.2–3.5), providing an intermediate lipophilicity that balances membrane permeability with aqueous solubility . The compound complies with all Lipinski Rule-of-5 criteria (MW 364.24 < 500; LogP 3.03 < 5; HBD = 1 < 5; HBA = 5 < 10) and the more stringent Rule-of-3 for fragment-based screening (with the caveat that MW > 300) . Predicted aqueous solubility is 13.14 mg/L (WSKOW v1.41 estimate), and the compound is classified as not readily biodegradable (BIOWIN probability), which may be relevant for environmental fate considerations in agrochemical screening contexts . Topological polar surface area (TPSA) of 64 Ų supports reasonable membrane permeability while maintaining sufficient polarity for aqueous solubility . These parameters collectively differentiate the target compound from both the less lipophilic 4-H and 4-F analogs and the more lipophilic 4-I congener.

ADME Drug-Likeness Lipophilicity Physicochemical Properties

Optimal Research and Industrial Application Scenarios for N-(3-Acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide (CAS 890598-81-9)


Scenario 1: Kinase Inhibitor Fragment-Growth and Lead-Optimization Campaigns

The experimentally validated binding of the 4-bromo-3,5-dimethyl-1H-pyrazole core to the PKA ATP-binding site (PDB 5N7U; 1.37 Å resolution) provides a structurally characterized starting point for structure-based drug design [1]. The acetylphenyl-propanamide extension of CAS 890598-81-9 offers additional vectors for hydrogen bonding and hydrophobic contacts beyond the hinge region. Medicinal chemistry teams pursuing kinase targets—particularly those within the AGC kinase family (which includes PKA, PKB/Akt, PKC, and S6K)—should prioritize this compound over non-halogenated analogs because the bromine atom contributes both hydrophobic binding energy and a synthetic handle for fragment elaboration via Suzuki coupling [2]. The compound can be deployed in fragment-growth screening cascades where the co-crystal structure of the core fragment enables rational design of the extended scaffold.

Scenario 2: Nuclear Receptor (AR) Antagonist Screening and SARD Program Initiation

The class-level SAR from He et al. (2020) demonstrates that 4-bromo substitution on the pyrazole B-ring of pyrazol-1-yl-propanamides improves AR transactivation inhibition by ~3.4-fold over the 4-H analog (IC₅₀: 0.427 μM vs. 1.442 μM) and confers SARD activity (42% AR degradation at 1 μM) that is completely absent in the non-halogenated comparator [3]. For laboratories initiating prostate cancer or androgen signaling research programs, CAS 890598-81-9 represents a commercially accessible entry point into this validated chemotype. The compound can serve as a reference standard for benchmarking novel AR antagonist scaffolds or as a starting point for medicinal chemistry optimization of the acetylphenyl A-ring region.

Scenario 3: Antimicrobial Screening in Halogen-Requiring Pyrazole Chemotypes

The Jacob & Ganguly (2017) SAR study established that halogen substitution is a prerequisite for antimicrobial activity in 3,5-dimethylpyrazole propanamide derivatives, with halogenated compounds achieving potency comparable to clinical reference agents ciprofloxacin, norfloxacin, and fluconazole across Gram-positive, Gram-negative, and fungal pathogens [4]. CAS 890598-81-9, bearing the critical 4-bromo substituent, is the appropriate compound for inclusion in anti-infective screening decks when exploring this chemotype. The non-halogenated analog (CAS 957511-98-7) lacks the structural feature that the published SAR identifies as essential for antimicrobial potency, and its use would predictably yield false-negative screening results.

Scenario 4: Focused Compound Library Design and Late-Stage Diversification

The 4-bromo substituent of CAS 890598-81-9 provides a reactive handle for palladium-catalyzed cross-coupling, enabling the compound to function as both a screening entity and a common synthetic intermediate for parallel library synthesis [2]. Procurement of this single compound supports two distinct workflows: (1) direct biological evaluation to establish baseline activity for the 4-Br scaffold, and (2) Suzuki-Miyaura diversification at the 4-position to explore substituted aryl, heteroaryl, alkenyl, and alkynyl derivatives without requiring de novo synthesis of each analog. This dual utility reduces vendor sourcing complexity and total compound acquisition costs, particularly for academic screening centers and small-to-medium biotech laboratories where compound management resources are constrained.

Quote Request

Request a Quote for N-(3-acetylphenyl)-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.